2-(Bromomethyl)-5-iodobenzo[d]oxazole
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Overview
Description
2-(Bromomethyl)-5-iodobenzo[d]oxazole is a heterocyclic organic compound that features both bromine and iodine substituents on a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-iodobenzo[d]oxazole typically involves the bromination and iodination of a benzoxazole precursor. One common method involves the reaction of 2-methylbenzoxazole with bromine and iodine under controlled conditions to introduce the bromomethyl and iodo substituents, respectively .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. For example, a three-step protocol can be employed, starting with the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide to produce 2-(bromomethyl)oxazoles .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-iodobenzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as azides to form azidomethyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Sodium azide in aqueous medium is commonly used for nucleophilic substitution reactions.
Oxidation/Reduction: Specific reagents and conditions for oxidation and reduction reactions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products
Azidomethyl Derivatives: Formed through nucleophilic substitution of the bromomethyl group.
Scientific Research Applications
2-(Bromomethyl)-5-iodobenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It is used in the study of biological pathways and molecular interactions due to its ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-iodobenzo[d]oxazole involves its interaction with molecular targets through its bromomethyl and iodo substituents. These groups can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which facilitate binding to receptors and enzymes . The compound’s ability to modulate biological pathways is attributed to these interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)oxazoles: These compounds share a similar structure but have an azidomethyl group instead of a bromomethyl group.
2-Methoxybenzo[d]oxazole: This compound has a methoxy group instead of a bromomethyl group and exhibits different chemical reactivity.
Uniqueness
2-(Bromomethyl)-5-iodobenzo[d]oxazole is unique due to the presence of both bromine and iodine substituents, which impart distinct electronic and steric properties. These properties make it a versatile intermediate for the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C8H5BrINO |
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Molecular Weight |
337.94 g/mol |
IUPAC Name |
2-(bromomethyl)-5-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrINO/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 |
InChI Key |
KQKUFHBVULTJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)N=C(O2)CBr |
Origin of Product |
United States |
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